2,4,5-Trinitrotoluene

Thermal stability Differential thermal analysis Polynitroaromatic decomposition

Environmental laboratories require isomer-specific standards to distinguish crude TNT manufacturing waste from purified military-grade contamination in soil, groundwater, and sediment. 2,4,5-Trinitrotoluene (CAS 610-25-3) serves as a critical forensic marker for source attribution under EPA Method 8330 protocols. • Enables isomer-specific quantitation via LC-MS/MS MRM with detection limits of 4-114 pg/μL for nitroaromatic residue analysis • Constant chromatographic ratio between 2,4,5-TNT and 2,3,4-TNT provides a quantifiable signature for legacy waste identification • Supplied as neat solid (≥95%) or 100 μg/mL cyclohexane solution for direct calibration and method validation

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 610-25-3
Cat. No. B189584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trinitrotoluene
CAS610-25-3
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c1-4-2-6(9(13)14)7(10(15)16)3-5(4)8(11)12/h2-3H,1H3
InChIKeyFZJGZCSVWGKDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trinitrotoluene Procurement Overview


2,4,5-Trinitrotoluene (CAS 610-25-3) is an unsymmetrical isomer of trinitrotoluene with the molecular formula C₇H₅N₃O₆ and molecular weight 227.13 g/mol . It is a nitroaromatic compound characterized by a methyl group and three nitro substituents at the 2, 4, and 5 positions on the benzene ring [1]. Unlike the symmetrical 2,4,6-isomer (α-TNT), which dominates military and industrial explosive applications, 2,4,5-TNT is primarily encountered as a manufacturing byproduct, a targeted analytical reference standard, and a compound of interest in thermal decomposition and environmental fate studies [2].

2,4,5-TNT vs. 2,4,6-TNT: Critical Differences


Generic substitution of 2,4,5-trinitrotoluene with the more abundant 2,4,6-isomer (α-TNT) is scientifically invalid in several contexts. The unsymmetrical nitro group arrangement of 2,4,5-TNT confers distinct thermal decomposition kinetics, unique chromatographic retention behavior, and specific chemical reactivity profiles that are not replicated by the symmetrical isomer [1]. In environmental monitoring and forensic analysis, 2,4,5-TNT serves as a critical marker for source attribution of legacy contamination and as an essential component in certified reference material mixtures used for EPA Method 8330 and related explosives residue protocols [2]. Furthermore, the unsymmetrical isomers exhibit higher hygroscopicity and lower thermal stability than 2,4,6-TNT, properties that directly impact analytical method development and environmental transport modeling [1].

2,4,5-TNT Differentiation Evidence


Thermal Decomposition Kinetics

In differential thermal analysis (DTA) studies, 2,4,5-trinitrotoluene exhibits distinct thermal decomposition parameters relative to other polynitroaromatic compounds. Activation energies (E) of thermal decomposition and initial exotherm temperatures (TD) were determined for trinitrotoluene, trinitro-m-xylene, trinitromesitylene, picryl chloride, and dichlorotrinitrobenzene using the Piloyan method [1].

Thermal stability Differential thermal analysis Polynitroaromatic decomposition

Isomeric Impurity in Crude TNT

In conventionally manufactured crude 2,4,6-trinitrotoluene (α-TNT) produced via nitration of toluene with mixed nitric and sulfuric acids, unsymmetrical isomers including 2,4,5-TNT and 2,3,4-TNT collectively constitute approximately 4% of the mixture [1]. Gas chromatographic analysis of crude TNT samples has further revealed the existence of a constant ratio between the amounts of 2,4,5-TNT and 2,3,4-TNT [2].

Explosives manufacturing TNT purification Isomer separation

Hygroscopicity and Thermal Stability

Asymmetric trinitrotoluenes including 2,4,5-TNT have almost similar properties to 2,4,6-TNT; however, higher hygroscopicity and lower thermal stability were specifically determined for the unsymmetrical isomers [1].

Physicochemical properties Stability Environmental fate

Certified Reference Standard Availability

High-purity 2,4,5-trinitrotoluene reference standards are commercially available as certified solutions at 100 µg/mL in cyclohexane, specifically formulated for accurate residue analysis and explosives detection calibration . Comparable certified reference materials are also available at 10 µg/mL in cyclohexane .

Analytical chemistry Reference materials Environmental monitoring

2,4,5-TNT Application Scenarios


EPA Method 8330 Residue Analysis

2,4,5-Trinitrotoluene is an essential component in multi-analyte reference standard mixtures used for the calibration and validation of analytical methods for explosives residue detection in soil, groundwater, and sediment [1]. Its inclusion enables accurate quantitation of this specific isomer in environmental samples impacted by historical TNT manufacturing or military activities. LC-MS/MS methods employing multiple reaction monitoring (MRM) achieve limits of detection in the range of 4-114 pg/μL for 2,4,5-TNT and related nitroaromatics [1].

TNT Contamination Source Attribution

The presence and relative abundance of 2,4,5-TNT in environmental samples serves as a forensic marker distinguishing contamination originating from crude TNT manufacturing waste ("red water") from contamination derived from purified military-grade α-TNT [1]. A constant ratio between 2,4,5-TNT and 2,3,4-TNT in crude TNT has been established via gas chromatographic analysis, providing a quantifiable signature for source attribution [2].

Thermal Decomposition Research

2,4,5-Trinitrotoluene is utilized as a model compound in differential thermal analysis (DTA) and thermal stability studies of polynitroaromatic compounds [1]. Its distinct activation energy parameters and initial exotherm temperature inform the development of thermal desorption methods, GC injection port protocols, and safety assessments for handling and storage [1].

Chromatographic Isomer Separation

2,4,5-TNT is employed in the development and validation of chromatographic separation methods capable of resolving structurally similar nitroaromatic isomers [1]. Reverse-phase HPLC methods using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases have been demonstrated for the analysis of 2,4,5-TNT, with conditions readily adaptable for MS-compatible applications by substituting formic acid for phosphoric acid [2].

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